molecular formula C12H8N2O2 B11889014 Cyanomethyl Quinoline-3-carboxylate CAS No. 25283-64-1

Cyanomethyl Quinoline-3-carboxylate

Cat. No.: B11889014
CAS No.: 25283-64-1
M. Wt: 212.20 g/mol
InChI Key: VDLCZBHXVLTXDR-UHFFFAOYSA-N
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Description

Cyanomethyl Quinoline-3-carboxylate is a chemical compound belonging to the quinoline family, which is known for its diverse biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyanomethyl Quinoline-3-carboxylate typically involves the cyanoacetylation of quinoline derivatives. One common method includes the reaction of quinoline-3-carboxylate with cyanomethyl reagents under specific conditions. For instance, the reaction can be carried out using a base catalyst such as piperidine, with the mixture heated under reflux . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and cost-effectiveness. The use of continuous flow reactors and environmentally friendly solvents can be employed to scale up the production while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: Cyanomethyl Quinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in medicinal chemistry and other applications .

Scientific Research Applications

Cyanomethyl Quinoline-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cyanomethyl Quinoline-3-carboxylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: Cyanomethyl Quinoline-3-carboxylate is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for further research and development in various scientific fields .

Biological Activity

Cyanomethyl Quinoline-3-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications, supported by data tables and relevant case studies.

This compound is characterized by its quinoline core structure with a cyano group, which enhances its reactivity and biological properties. The compound can be synthesized through various methods, often involving the condensation of cyanoacetic acid derivatives with quinoline precursors. For instance, one efficient synthesis method involves the reaction of ethyl 2-cyanomethyl-4-phenylquinoline-3-carboxylate with primary amines to yield 1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine derivatives .

Table 1: Synthesis Pathways for this compound

Synthesis MethodYield (%)Key Reagents
Condensation with primary amines87Ethyl 2-cyanomethyl-4-phenylquinoline-3-carboxylate, DMFDMA
Hydrolysis of esters91TFA (Trifluoroacetic acid)

Biological Activity

This compound exhibits a range of biological activities, particularly in antibacterial and antimalarial domains. Research indicates that compounds with similar structures have shown promising results against various pathogens.

Antibacterial Activity

Studies have demonstrated that derivatives of quinoline compounds can inhibit bacterial growth. For instance, certain analogs have been reported to exhibit significant activity against Gram-positive and Gram-negative bacteria. The mechanism typically involves the inhibition of bacterial enzymes or disruption of cellular processes .

Case Study: Antibacterial Efficacy
A study evaluating several quinoline derivatives found that those containing the cyanomethyl group exhibited enhanced potency against Staphylococcus aureus, suggesting that the cyano group plays a crucial role in their biological efficacy .

Antimalarial Activity

This compound has also been investigated for its antimalarial properties. Research indicates that quinoline derivatives are effective against Plasmodium falciparum, the parasite responsible for malaria. The mechanism is believed to involve interference with heme detoxification pathways within the parasite .

Table 2: Antimalarial Activity of Quinoline Derivatives

CompoundIC50 (µM)Target Organism
This compound0.5Plasmodium falciparum
Quinine0.1Plasmodium falciparum

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with receptors on cell membranes, altering cellular responses.
  • Disruption of Cellular Processes : By affecting enzyme activities and receptor functions, it disrupts critical cellular processes leading to antimicrobial effects .

Future Directions

The ongoing research into this compound suggests potential applications in drug development, particularly as an anticancer agent. Recent studies have indicated that certain quinolone derivatives can inhibit vascular endothelial growth factor receptor (VEGFR), which is crucial for tumor growth and metastasis .

Table 3: Potential Applications of this compound

ApplicationDescription
AntibacterialEffective against a range of bacteria
AntimalarialActive against malaria-causing parasites
AnticancerInhibits tumor growth via VEGFR modulation

Properties

CAS No.

25283-64-1

Molecular Formula

C12H8N2O2

Molecular Weight

212.20 g/mol

IUPAC Name

cyanomethyl quinoline-3-carboxylate

InChI

InChI=1S/C12H8N2O2/c13-5-6-16-12(15)10-7-9-3-1-2-4-11(9)14-8-10/h1-4,7-8H,6H2

InChI Key

VDLCZBHXVLTXDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(=O)OCC#N

Origin of Product

United States

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